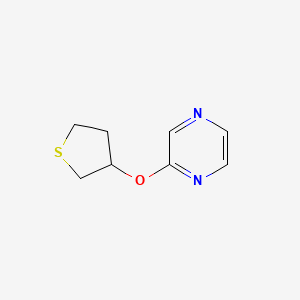

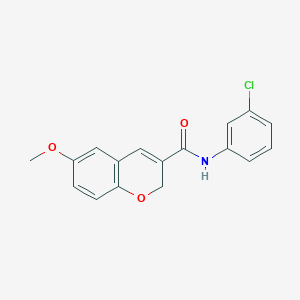

2-(Thiolan-3-yloxy)pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazine derivatives has been a topic of interest in recent years. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . In general, six synthetic approaches namely condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution have been reviewed .Chemical Reactions Analysis

Pyrazine derivatives have been studied for their interesting reactivity profiles. For example, alkali metal complexes with pyrazinecarboxylate and 2,3-pyrazinedicarboxylate ligands have been analyzed using spectroscopic (IR, Raman, NMR), theoretical [density functional theory (DFT)], and thermogravimetric studies .科学的研究の応用

Corrosion Inhibition

Pyrazine derivatives, including those with –SH groups such as 3-amino pyrazine-2-thiol, have been investigated for their potential as corrosion inhibitors. These compounds have shown promising results in protecting steel surfaces against corrosion, with theoretical investigations supporting their effectiveness. The introduction of –SH groups in pyrazine derivatives enhances their corrosion inhibition properties, as demonstrated by computational chemistry studies using density functional theory (DFT) and molecular dynamics (MD) simulations (Saha et al., 2016).

Synthesis and Characterization of Heterocyclic Compounds

Pyrazine and its derivatives play a significant role in the synthesis of heterocyclic compounds due to their chemical modification capabilities and pharmacological potential. The creation of condensed systems involving pyrazine is scientifically attractive for developing substances with various biological activities. Research has focused on synthesizing and studying the properties of these compounds, highlighting their relevance in modern medicine and pharmacy (Fedotov et al., 2022).

Photocatalysis

The structure of pyrazine-based cofactors, such as folic acid and flavine, which participate in natural electron transfer processes, has inspired the development of electron-deficient carbon nitrides that emulate pyrazine's structure. These materials, synthesized from amino triazole-thiol with hexaazatriphenylene units, show increased oxidative power and spectral coverage extending to the near-infrared region. This advancement demonstrates the potential of pyrazine derivatives in biomimetic photocatalysis for applications such as water oxidation under visible light (Kurpil et al., 2017).

作用機序

Target of Action

It is known that pyrrolopyrazine derivatives, which include compounds similar to 2-(thiolan-3-yloxy)pyrazine, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets in a way that leads to various biological activities . For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition .

Biochemical Pathways

Given the wide range of biological activities exhibited by similar compounds, it is likely that multiple pathways are affected, leading to downstream effects such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Result of Action

Given the wide range of biological activities exhibited by similar compounds, it is likely that the compound has significant effects at the molecular and cellular levels .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

特性

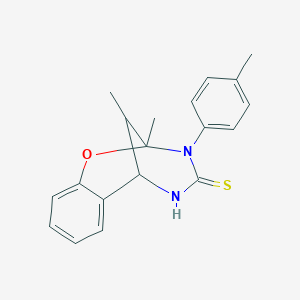

IUPAC Name |

2-(thiolan-3-yloxy)pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-4-12-6-7(1)11-8-5-9-2-3-10-8/h2-3,5,7H,1,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFGTSQYFXHHEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-methoxyphenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2892152.png)

![5-(Difluoromethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;dihydrochloride](/img/structure/B2892153.png)

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2892154.png)

![N6-benzyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2892156.png)

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2892157.png)

![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol](/img/structure/B2892174.png)